molecular formula C18H17NO3 B5141792 ethyl 2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate

ethyl 2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate

Cat. No.: B5141792
M. Wt: 295.3 g/mol
InChI Key: DCNKJXLPKXNBHR-OUKQBFOZSA-N
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Description

Ethyl 2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is particularly interesting due to its unique structure, which includes both an ester and an enamine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate typically involves a multi-step process. One common method is the reaction of ethyl benzoate with an appropriate enamine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the optimization of reaction time and sequences, leading to high conversion and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Ethyl 2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate involves its interaction with specific molecular targets. In the case of its potential use as a local anesthetic, it likely acts by blocking sodium ion channels in nerve cells, thereby inhibiting the transmission of nerve impulses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ethyl 2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate apart is its unique combination of ester and enamine functional groups, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

ethyl 2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-22-18(21)15-10-6-7-11-16(15)19-13-12-17(20)14-8-4-3-5-9-14/h3-13,19H,2H2,1H3/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNKJXLPKXNBHR-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1N/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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